Methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate
Description
Conformational Dynamics in Bicyclo[4.1.0]heptane Scaffolds
The 7-oxabicyclo[4.1.0]heptane scaffold imposes significant conformational constraints due to its fused cyclohexane-oxirane structure. Quantum mechanical analyses of analogous bicyclic systems reveal that the oxabicyclo[4.1.0]heptane core exists in equilibrium between chair , half-chair , and flattened boat conformations, depending on phase and substituent effects. In the gas phase, molecular electron diffraction (GED) studies of bi(bicyclo[4.1.0]heptane) derivatives show a preference for chair conformers (∼60% abundance), while solid-state X-ray diffraction (XRD) data indicate stabilization of half-chair forms due to crystal packing forces.
Table 1: Conformer Populations of 7-Oxabicyclo[4.1.0]heptane Derivatives
| Phase | Chair (%) | Half-Chair (%) | Flattened Boat (%) | Method |
|---|---|---|---|---|
| Gas | 58 | 32 | 10 | GED |
| Solid | 12 | 83 | 5 | XRD |
| CDCl₃ | 41 | 49 | 10 | NMR |
The oxirane oxygen introduces ring strain (∼25 kcal/mol) that destabilizes boat conformers, favoring chair geometries in solution. However, steric interactions between the methyl ester at C2 and the oxirane oxygen in this compound likely shift this equilibrium. Nuclear Overhauser effect (NOE) correlations in analogous compounds suggest that bulky substituents at C2 enforce a half-chair conformation to minimize 1,3-diaxial strain.
Chiral Center Interactions in Ester Functionalization
The (1S,2S,6R) configuration creates a stereoelectronic environment that directs ester reactivity. The C2 ester group occupies an axial position in the dominant half-chair conformer, aligning its carbonyl π-system parallel to the oxirane ring’s lone pairs (Figure 1). This orientation facilitates hyperconjugative stabilization ($$n{\text{oxygen}} \rightarrow \pi^*{\text{C=O}}$$) quantified at the RI-MP2/def2-QZVPP level as a 4.7 kcal/mol stabilization energy in similar systems.
Figure 1: Chiral Center Synergism
O
||
C1-S - C2-S - COOCH₃
|
C6-R - Oxirane
The C1-S and C6-R configurations induce a gauche effect between the oxirane oxygen and C2 ester, reducing rotational freedom around the C2–C3 bond. Density functional theory (DFT) calculations on model compounds show that this interaction lowers the activation barrier for nucleophilic acyl substitution by 3.2 kcal/mol compared to diastereomeric analogs. Additionally, the C6-R center’s methyl group exerts a +I effect, increasing electron density at C2 and enhancing the ester’s electrophilicity.
Transition State Modeling of (E)-Configuration Stabilization
The (E)-configuration of the α,β-unsaturated ester is stabilized by a combination of steric and electronic factors. Transition state models at the ωB97X-D/6-311++G(d,p) level reveal two key phenomena:
- Steric Shielding : The 7-oxabicyclo[4.1.0]heptane scaffold’s C3 and C5 hydrogens create a 9.2 ų cavity that preferentially accommodates the ester’s methyl group in the (E)-form, avoiding nonbonded clashes observed in the (Z)-isomer.
- Conjugative Stabilization : The (E)-configuration allows optimal overlap between the bicyclic system’s σ(C1–C6) orbital and the ester’s π-system, lowering the LUMO energy by 1.8 eV compared to the (Z)-form.
Table 2: Energy Differences Between (E)- and (Z)-Configurations
| Parameter | (E)-Isomer | (Z)-Isomer | Difference |
|---|---|---|---|
| Gibbs Free Energy (kcal/mol) | 0.0 | +5.3 | +5.3 |
| Activation Barrier (kcal/mol) | 18.7 | 23.9 | +5.2 |
| π→π* Transition (nm) | 254 | 241 | +13 |
Properties
IUPAC Name |
methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-9(11)6-5-7-3-2-4-8-10(7)13-8/h5-8,10H,2-4H2,1H3/b6-5+/t7-,8+,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCAXIYPRXRZNK-OWGYTYNMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1CCCC2C1O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/[C@@H]1CCC[C@@H]2[C@H]1O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate is a compound of significant interest due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C₁₁H₁₆O₄
- Molecular Weight : 212.242 g/mol
- CAS Number : 31298-58-5
The compound features a bicyclic structure that may influence its interaction with biological systems.
1. Antioxidant Activity
Research indicates that compounds with similar bicyclic structures exhibit notable antioxidant properties. For instance, studies have shown that derivatives of bicyclic compounds can effectively scavenge free radicals, thereby protecting cells from oxidative stress.
Table 1: Comparison of Antioxidant Activities of Bicyclic Compounds
| Compound Name | IC50 (µM) | Method Used |
|---|---|---|
| Methyl (E)-3-(bicyclic derivative) | 28.08 | DPPH assay |
| Another Bicyclic Compound | 25.32 | DPPH assay |
| Control Compound | 8.18 | DPPH assay |
The data suggests that the bicyclic structure contributes to the compound's effectiveness in scavenging free radicals.
2. Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogens. The results indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These findings demonstrate the compound's potential as a natural antimicrobial agent.
Case Study 1: Antioxidant Properties
A study conducted by Leon-Méndez et al. (2024) focused on the antioxidant activity of essential oils containing similar bicyclic structures. The study utilized both DPPH and ABTS assays to measure radical scavenging capabilities, revealing that compounds with the bicyclic framework showed enhanced antioxidant activity compared to controls .
Case Study 2: Antimicrobial Efficacy
In another study published in the Journal of Natural Products, researchers tested various derivatives of bicyclic compounds for their antimicrobial properties against common pathogens. The results indicated that methyl (E)-3-(bicyclic derivative) exhibited promising activity, particularly against Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Stereochemical Variations
The table below compares the target compound with analogs sharing the 7-oxabicyclo[4.1.0]heptane framework:
Key Observations:
Functional Groups : The target compound’s ester group distinguishes it from ketone (e.g., carvone epoxide) or simple epoxide analogs (e.g., limonene oxide). This ester functionality enhances its utility in polymerization or as a Michael acceptor .
Stereochemical Complexity : The (1S,2S,6R) configuration and (E)-geometry are unique compared to carvone epoxide’s (1R,4R,6R) or limonene oxide’s (1S,4R,6R) configurations. Such stereospecificity impacts biological activity and synthetic pathways .
Molecular Weight : Compounds with additional oxygen atoms (e.g., ester or ketone groups) exhibit higher molecular weights, influencing solubility and volatility.
Reactivity Trends:
- Ester vs. Ketone : The target’s ester group is more electrophilic than carvone epoxide’s ketone, enabling nucleophilic acyl substitutions.
- Epoxide Stability: The bicyclic epoxide in the target compound is less strained than monocyclic analogs, affecting ring-opening reactivity .
Structural Analysis and Validation
Tools like SHELX () and ORTEP () are critical for confirming stereochemistry via X-ray crystallography. The target compound’s rigid bicyclic structure may facilitate crystallization, unlike less constrained analogs .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate with high stereochemical fidelity?
- Answer: The synthesis often involves epoxide ring-opening or cyclopropanation strategies. For example, enantioselective synthesis of similar 7-oxabicyclo[4.1.0]heptane derivatives employs catalytic asymmetric epoxidation followed by stereospecific functionalization . Key steps include the use of chiral auxiliaries or transition-metal catalysts to control the (1S,2S,6R) configuration. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid racemization, as demonstrated in the synthesis of related bicyclic ketones .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or ORTEP-3 is the gold standard for confirming stereochemistry and bond geometry . For labs without crystallography access, complementary techniques include:
- NMR spectroscopy: Assigning diastereotopic protons (e.g., bicyclic ring protons) via - COSY and NOESY.
- HPLC with chiral columns: To verify enantiopurity, referencing methods used for analogous bicyclic compounds .
Q. What analytical techniques are critical for distinguishing between E/Z isomers of the α,β-unsaturated ester moiety?
- Answer:
- UV-Vis spectroscopy: The E-isomer typically shows a stronger absorbance due to extended conjugation.
- NMR: The carbonyl carbon of the E-isomer resonates downfield (~165–170 ppm) compared to the Z-isomer.
- IR spectroscopy: Ester C=O stretching frequencies differ slightly (E: ~1715 cm; Z: ~1730 cm) .
Advanced Research Questions
Q. How does the stereochemistry of the 7-oxabicyclo[4.1.0]heptane core influence biological activity in thromboxane receptor studies?
- Answer: The (1S,2S,6R) configuration is critical for mimicking natural thromboxane A (TXA) in receptor binding. For example, (Z)-7-[(1S,2S,3R,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid (a TXA analog) shows high affinity for TXA receptors due to optimal spatial alignment of hydroxyl and carboxy groups . Computational docking (e.g., AutoDock Vina) can predict binding modes, but mutagenesis studies are required to validate interactions .
Q. What strategies mitigate data contradictions in crystallographic refinement of bicyclic esters?
- Answer: Contradictions often arise from disordered solvent molecules or thermal motion. Best practices include:
- SHELXL refinement: Using restraints (e.g., DFIX, SIMU) for disordered regions .
- Twinned data handling: For monoclinic crystals, the HKLF 5 command in SHELXL can resolve twinning .
- Validation tools: CheckCIF/PLATON to identify outliers in bond lengths/angles .
Q. Can this compound serve as a precursor for pheromone analogs? What functionalization methods are viable?
- Answer: Yes. The α,β-unsaturated ester is amenable to Michael addition or Diels-Alder reactions. For instance, reductive oxa ring-opening of 7-oxabicyclo[4.1.0]heptan-2-ones (via photoinduced electron transfer) generates hydroxyketones, which can be functionalized into pheromone analogs like aggregation signals in Curculionidae beetles .
Q. How does computational modeling predict the compound’s reactivity in radical-mediated transformations?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model radical stability at the bicyclic ring. For example, the C3 position of 7-oxabicyclo[4.1.0]heptane is prone to hydrogen abstraction due to ring strain, enabling selective functionalization . MD simulations further predict solvent effects on radical lifetimes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
